molecular formula C14H22O5 B2954399 1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester CAS No. 2177267-63-7

1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester

Cat. No. B2954399
CAS RN: 2177267-63-7
M. Wt: 270.325
InChI Key: LINQILFVWJDYGV-UHFFFAOYSA-N
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Description

“1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester” is a chemical compound with the molecular formula C14H22O5 . Its average mass is 270.322 Da and its monoisotopic mass is 270.146729 Da . It’s also known by its IUPAC name, Methyl 1,4,9-trioxadispiro [4.2.5.2]pentadecane-10-carboxylate .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel conformationally rigid spirane analogues of γ-aminobutyric acid, including 4-aminospiro[2.2]pentanecarboxylic and 1-aminospiro[2.3]hexane-5-carboxylic acids, were synthesized from methoxycarbonyl-1-nitrospiro[2.n]alkane-1-carboxylic esters. This synthesis involved cycloaddition and offers insights into the structural diversity and potential bioactivity of spiro compounds (Yashin et al., 2015).
  • Research on enantiomerically pure [n]triangulanes and their analogues, such as trispiro[2.0.0.2.1.1]nonanes, revealed remarkable features including high specific rotations, highlighting their potential in asymmetric synthesis and materials science (de Meijere et al., 2002).
  • Methyl esters of 1-(1-bromocyclopentylcarbonyl)- and 1-(1-bromocyclohexylcarbonyl)cyclopentanecarboxylic acids were reacted with zinc and aromatic aldehydes to form aryltetrahydropyran diones, indicating the utility of spiro compounds in the synthesis of complex cyclic structures (Shchepin et al., 2004).

Material Science and Polymerization

  • The curing of polyfunctional spiro ortho esters (SOE) by carbon black was investigated, revealing that carbon black can effectively crosslink SOE resins, which are prepared from epoxy resins and ε-caprolactone. This research has implications for the development of novel materials with unique properties (Tsubokawa et al., 1986).

Chiral Separation and Configuration Determination

  • Chiral separation of spiro compounds and determination of their configuration were explored, highlighting the importance of these compounds in pharmaceutical applications as active ingredients, catalysts, or surface modifiers. This research underscores the versatility and utility of spiro compounds in drug development and synthesis (Liang et al., 2008).

properties

IUPAC Name

methyl 1,4,9-trioxadispiro[4.2.58.25]pentadecane-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O5/c1-16-12(15)11-3-2-4-13(19-11)5-7-14(8-6-13)17-9-10-18-14/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINQILFVWJDYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC2(O1)CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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